molecular formula C21H16N2O3S2 B2368349 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 896340-30-0

4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2368349
CAS No.: 896340-30-0
M. Wt: 408.49
InChI Key: PGHWXQFKHCZCPA-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.
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Biological Activity

The compound 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide , with a CAS number of 941883-53-0, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N2O3S2C_{22}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of 422.5 g/mol. The structure features a methylsulfonyl group attached to a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been screened against various bacterial and fungal strains:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) reported are as low as 6.25 µg/mL for some derivatives .
  • Antifungal Activity : It also exhibits antifungal properties against strains like Candida albicans and Candida krusei, with MIC values comparable to standard antifungal agents .

Antitumor Activity

Thiazole derivatives, including the compound , have been investigated for their potential antitumor effects. Studies indicate that certain structural modifications enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring have demonstrated IC50 values below those of established chemotherapeutics like doxorubicin .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Signal Transduction Interference : It could disrupt signaling pathways critical for cancer cell proliferation or survival.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

  • Synthesis and Screening : A study synthesized various thiazole derivatives and evaluated their antibacterial and antifungal activities. The most potent compounds exhibited MIC values significantly lower than those of standard antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that electron-donating groups on the aromatic rings enhance biological activity, while specific substitutions on the thiazole moiety are crucial for maintaining efficacy against microbial targets .

Data Summary Table

Biological ActivityTarget OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus6.25
AntibacterialEscherichia coli10
AntifungalCandida albicans10
AntitumorVarious cancer cell lines< 1.98

Properties

IUPAC Name

4-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)16-11-9-15(10-12-16)20(24)23-21-22-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHWXQFKHCZCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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